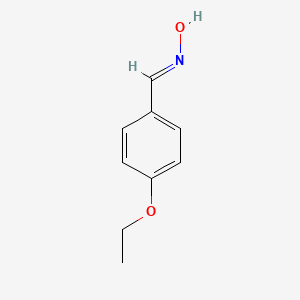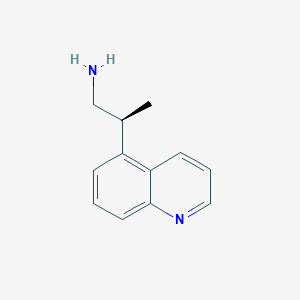![molecular formula C26H20O4 B2590755 [3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate CAS No. 391230-14-1](/img/structure/B2590755.png)
[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate” can be analyzed using various spectroscopic techniques such as NMR .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in the sources I found. Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones .Scientific Research Applications
Production of Phenylacetic Acid Derivatives
Phenylacetic acid derivatives are produced by various microorganisms and have been studied for their potential applications. For example, Curvularia lunata produces methyl 2-acetyl-3,5-dihydroxyphenylacetate and related compounds, which have been isolated and characterized. Although these specific derivatives lack antimicrobial and antioxidant activity, their structural elucidation opens avenues for synthetic modifications and potential new applications in pharmaceuticals and agrochemicals (Varma et al., 2006).
Photodecarboxylative Benzylations of Phthalimides
The photodecarboxylative benzylation of phthalimides, including phenylacetates, leads to benzylated hydroxyphthalimidines. This process showcases the potential of phenylacetate derivatives in organic synthesis, particularly in introducing benzyl groups to phthalimides, which can be further functionalized for the development of novel organic compounds (Hatoum et al., 2009).
Antimicrobial Activity of Phenylacetic Acid Derivatives
Phenylacetic acid derivatives have been synthesized with promising antimicrobial activity, demonstrating the potential of these compounds in medicinal chemistry. The preparation of 4-aminophenylacetic acid derivatives showcases their relevance in drug discovery, highlighting their potential as antimicrobial agents (Bedair et al., 2006).
Synthesis and Evaluation of Tetra Substituted Thiophene Derivatives
An efficient one-pot three-component method for the preparation of tetra-substituted thiophene derivatives has been developed. These compounds, derived from phenylacetic acid derivatives, were screened for antimicrobial activity, further emphasizing the versatility of phenylacetic acid derivatives in synthesizing compounds with potential biological activities (Sable et al., 2014).
Novel Water Soluble Phthalimide Derivative
A novel water-soluble phthalimide derivative of acetaminophen was synthesized, showcasing the application of phenylacetic acid derivatives in enhancing the solubility and potentially the bioavailability of pharmaceutical compounds. This research underscores the importance of structural modification in drug development for improved therapeutic efficacy (Reddy et al., 2013).
Properties
IUPAC Name |
[3-(2-phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c27-25(15-19-9-3-1-4-10-19)29-23-17-21-13-7-8-14-22(21)18-24(23)30-26(28)16-20-11-5-2-6-12-20/h1-14,17-18H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYPBVRGWNXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
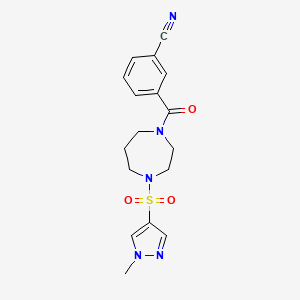

![2-(benzo[d]isoxazol-3-yl)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2590678.png)
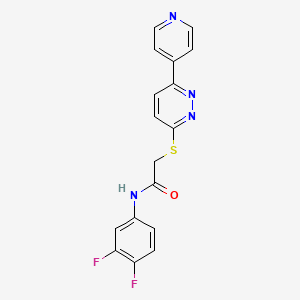

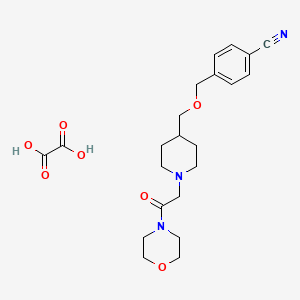
![7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2590687.png)


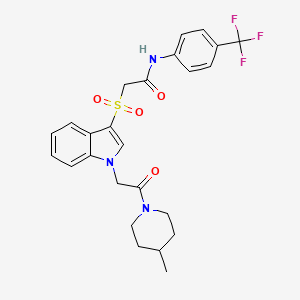
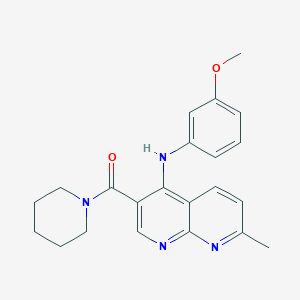
![3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2590693.png)
